N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE is a complex organic compound that features a purine derivative linked to a furan ring through an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE typically involves the following steps:
Formation of the Purine Derivative: The purine core can be synthesized through a multi-step process starting from simple precursors like guanine or adenine.
Introduction of the Acetamide Group: This step involves the acylation of the purine derivative with an appropriate acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the Furylmethyl Group: The final step involves the alkylation of the acetamide derivative with a furylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The purine core can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while nucleophilic substitution at the acetamide group can produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: Researchers can use this compound as a starting material to synthesize novel derivatives with potential biological activities.
Biology
Biochemical Studies: The compound can be used in studies to understand its interaction with various biomolecules and its potential effects on biological systems.
Medicine
Drug Development: Due to its structural complexity, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The purine core may interact with nucleotide-binding sites, while the furan ring could engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-2-(3-METHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL)ACETAMIDE: can be compared with other purine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of a purine core with a furan ring, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methyl-2,6-dioxopurin-7-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4/c1-17-11-10(12(20)16-13(17)21)18(7-15-11)6-9(19)14-5-8-3-2-4-22-8/h2-4,7H,5-6H2,1H3,(H,14,19)(H,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQOTXUAXHEHSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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